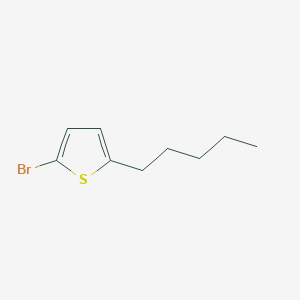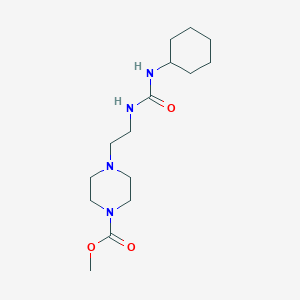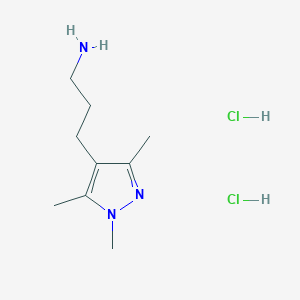![molecular formula C16H13N3O5S B2970991 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide CAS No. 502912-90-5](/img/structure/B2970991.png)
4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide, often studied for its multifaceted applications in scientific research, particularly chemistry and biology, is known for its complex molecular structure. This compound consists of a benzamide backbone with an acetamido group and an embedded benzo[d]isothiazol-2(3H)-yl moiety with a 1,1-dioxide substitution. Its unique configuration and reactive sites make it a compound of significant interest.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide generally involves multi-step organic synthesis. The process often starts with the synthesis of the benzo[d]isothiazol-2(3H)-one derivative, which is then subjected to sulfonylation to introduce the 1,1-dioxide group. The resultant intermediate undergoes further acylation and amide bond formation to achieve the final product. Typical conditions involve:
Reagents: Sulfonyl chlorides, acylating agents, amine sources
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Catalysts: Base catalysts such as triethylamine
Industrial Production Methods
Industrial production leverages batch and continuous flow processes to enhance yield and purity. A common industrial approach might involve:
Large-scale sulfonylation: : Utilizing automated reactors for precise control over temperature and reagent addition.
Efficient purification: : Employing column chromatography and crystallization techniques to isolate the desired compound with high purity.
化学反应分析
Types of Reactions
4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide undergoes several types of chemical reactions including:
Oxidation: : Transformation of functional groups within its structure.
Reduction: : Modification of the 1,1-dioxide moiety under reductive conditions.
Substitution: : Nucleophilic substitution at reactive sites.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing Agents: : Potassium permanganate, Hydrogen peroxide
Reducing Agents: : Sodium borohydride, Lithium aluminum hydride
Substitution Conditions: : Mild bases like sodium hydroxide for nucleophilic attacks
Major Products
These reactions often result in derivatives with modified functional groups, potentially enhancing or altering biological activity and chemical properties.
科学研究应用
4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide finds applications across various fields:
Chemistry: : Used as a building block in organic synthesis and material science.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for its pharmaceutical properties, particularly in drug design and development.
Industry: : Utilized in the synthesis of specialized polymers and advanced materials.
作用机制
The compound's mechanism of action often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Inhibition of enzymatic activity, alteration of receptor binding, modulation of gene expression.
相似化合物的比较
Comparing 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide with similar compounds highlights its uniqueness:
Similar Compounds: : Other benzo[d]isothiazol-3-yl derivatives, sulfonamide-based compounds.
Uniqueness: : Its specific 1,1-dioxide substitution and acetamido benzamide structure provide distinctive reactivity and biological properties.
Conclusion
This compound stands out in scientific research for its intricate structure, versatile reactivity, and broad applications. Understanding its preparation, reactions, and mechanism deepens our knowledge and drives innovation in multiple fields.
属性
IUPAC Name |
4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c17-15(21)10-5-7-11(8-6-10)18-14(20)9-19-16(22)12-3-1-2-4-13(12)25(19,23)24/h1-8H,9H2,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSUOJMXTNAGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
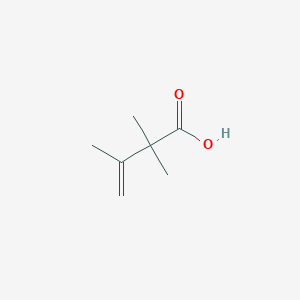
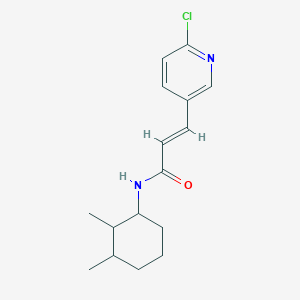
![3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2970910.png)
![2-methoxy-5-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2970911.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)
![N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970915.png)


![7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2970920.png)


